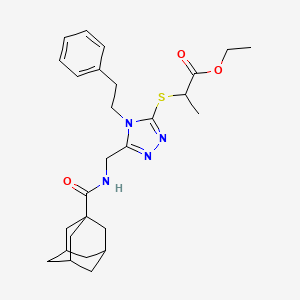
ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Attachment of the adamantane moiety: The adamantane-1-carboxylic acid can be coupled with the triazole ring using amide bond formation techniques, often employing coupling reagents like EDCI or DCC.
Introduction of the phenethyl group: This step may involve alkylation reactions using phenethyl halides.
Thioester formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biological pathways involving triazole derivatives.
作用机制
The mechanism of action of ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate depends on its specific application:
Molecular Targets: In medicinal applications, it may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound could interfere with metabolic pathways, signal transduction, or DNA replication processes.
相似化合物的比较
Similar Compounds
- Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)butanoate
Uniqueness
Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantane moiety provides rigidity and stability, while the triazole ring offers potential for diverse chemical modifications.
生物活性
Ethyl 2-((5-(((1S,3s)-adamantane-1-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes an adamantane moiety, a triazole ring, and a thioether linkage. This structural diversity contributes to its unique biological properties.
Inhibition of Enzymatic Activity
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, adamantane derivatives have been studied for their role in inhibiting 11 β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which is relevant in the context of metabolic syndrome and diabetes . The ability to modulate such enzymes could provide therapeutic avenues for conditions associated with glucocorticoid metabolism.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Viral Enzymes : Compounds like acyclovir demonstrate selective inhibition of viral DNA polymerases, leading to terminated DNA chain elongation in infected cells .
- Modulation of Metabolic Pathways : By inhibiting enzymes like 11 β-HSD1, these compounds can influence cortisol metabolism and potentially improve insulin sensitivity .
Case Studies
A review of the literature reveals several case studies highlighting the biological effects of adamantane derivatives:
- Antiviral Efficacy : In vitro studies have shown that compounds with similar structures can effectively inhibit viral replication in cell cultures infected with HSV and other viruses .
- Metabolic Impact : Clinical studies involving adamantane derivatives have reported improvements in metabolic parameters among patients with metabolic disorders when these compounds were administered .
Data Summary
属性
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O3S/c1-3-34-24(32)18(2)35-26-30-29-23(31(26)10-9-19-7-5-4-6-8-19)17-28-25(33)27-14-20-11-21(15-27)13-22(12-20)16-27/h4-8,18,20-22H,3,9-17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNQFESUWVJKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














